2,3',4,5'-Tetrabromodiphenyl ether
Overview
Description
“2,3’,4,5’-Tetrabromodiphenyl ether” is a type of polybrominated diphenyl ether (PBDE) with the molecular formula C12H6Br4O . It has an average mass of 485.791 Da and a monoisotopic mass of 481.715179 Da . PBDEs are a new class of global, persistent, and toxic contaminants .
Molecular Structure Analysis
The molecular structure of “2,3’,4,5’-Tetrabromodiphenyl ether” consists of two phenyl rings connected by an ether linkage, with four bromine atoms attached to the phenyl rings .
Scientific Research Applications
Flame Retardant
2,3’,4,4’-Tetrabromodiphenyl ether, also known as BDE 66, is used as a flame retardant in plastics and textile materials . It can be found in various environments due to its widespread use.
Environmental Science
In environmental science, researchers have developed techniques to debrominate 2,2′,4,4′-Tetrabromodiphenyl ether (BDE-47), a compound similar to 2,3’,4,5’-Tetrabromodiphenyl ether . The technique uses zero-valent zinc coupled with ascorbic acid (ZVZ/AA) and has achieved high conversion and rapid debromination of BDE-47 to less- or non-toxic forms .
Wastewater Treatment
The ZVZ/AA system developed for debromination of BDE-47 has potential applications in wastewater treatment . This system can convert approximately 94% of 5 mg/L BDE-47 into lower-brominated diphenyl ethers within 90 minutes .
Catalysis
A catalytic system based on metallic Ni (formed in situ on carbon nitride) has been developed that accomplished the complete debromination of BDE47 under visible irradiation . This system is promising for the elimination of PBDEs and other halogenated aromatic contaminants .
Biological Research
2,2′,4,4′-Tetrabromodiphenyl ether (BDE47), a compound similar to 2,3’,4,5’-Tetrabromodiphenyl ether, displays high biological toxicity . It is highly mobile in aquatic environments, making it a subject of interest in biological research .
Toxicology
In toxicology, the effects of 2,2’,4,4’-Tetrabromodiphenyl ether are studied due to its high biological toxicity . Understanding its toxic effects can help in developing safety measures and regulations.
Mechanism of Action
Target of Action
2,3’,4,5’-Tetrabromodiphenyl ether primarily targets the intracellular miRNA profile and small extracellular vesicles (sEVs) in macrophages . It modulates the expression of a set of intracellular miRNAs involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses .
Mode of Action
The compound interacts with its targets by modulating the intracellular miRNA profile and the biogenesis, cargo content, and activity of human M (LPS) macrophage cell-derived sEVs . It can induce some epigenetic effects in M (LPS) THP-1 cells . In addition to the cell-intrinsic modulation of intracellular miRNAs, it also interferes with the biogenesis of sEVs, increasing their number and selecting a de novo population of sEVs .
Biochemical Pathways
The affected pathways include those regulating the expression of estrogen-mediated signaling and immune responses, particularly M1/M2 differentiation . The compound can overload specific immune-related miRNAs in derived sEVs . It can also transform via hydroxylation, based on the detection of four mono-hydroxylated PBDEs and two bromophenols .
Result of Action
The molecular and cellular effects of 2,3’,4,5’-Tetrabromodiphenyl ether’s action include the modulation of the intracellular expression of miRNAs and interference with the biogenesis, cargo content, and functional activity of M (LPS) macrophage cell-derived sEVs . It can exacerbate the LPS-induced pro-inflammatory response, inducing the overexpression of the IL-6 and the MMP9 genes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3’,4,5’-Tetrabromodiphenyl ether. For example, it is one of the ubiquitous organic pollutants in mangrove sediments . Its effects on mangrove plants have been studied, revealing that it can influence photosynthesis at environmental levels . Furthermore, it has been found to be more tolerant to biodegradation by fungi in the presence of Cd2+ .
properties
IUPAC Name |
1,3-dibromo-5-(2,4-dibromophenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-1-2-12(11(16)6-7)17-10-4-8(14)3-9(15)5-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWGRLCUOLLWAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC2=CC(=CC(=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879889 | |
Record name | 2,4-Dibromo-1-(3,5-dibromophenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
446254-38-2 | |
Record name | 2,3',4,5'-Tetrabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dibromo-1-(3,5-dibromophenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3',4,5'-TETRABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X851UVA7AR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary sources of 2,3',4,5'-tetrabromodiphenyl ether in the environment?
A: Research indicates that this compound, often detected in its methoxylated form (2'-MeO-BDE68), is primarily found in the marine environment. Aquatic plants, particularly certain species of algae like Sargassum and Padina, have been identified as significant producers of this compound. [] These plants can accumulate high concentrations of 2'-MeO-BDE68, which can then biomagnify up the food chain, appearing in higher trophic level organisms like tiger sharks. [] While this compound itself has been less studied, its hydroxylated form (2'-HO-BDE-68) can degrade into various byproducts, including potentially harmful substances like dibromophenols and tribromodibenzo-p-dioxin, through both direct and indirect photodegradation processes. [] This highlights the potential for this compound and its derivatives to cycle through the environment and impact various organisms.
Q2: Are there analytical challenges in distinguishing naturally occurring this compound derivatives from their synthetic counterparts?
A: Yes, distinguishing naturally produced this compound derivatives, like hydroxylated PBDEs (OH-PBDEs), from their synthetic counterparts, which are often used as flame retardants, poses a challenge in environmental analysis. This is because OH-PBDEs exist both as natural products and as metabolites of anthropogenic PBDEs. [] Therefore, detecting OH-PBDEs alone does not differentiate between natural and anthropogenic sources. To address this, researchers often analyze the relative abundance of different PBDE congeners and their metabolites, along with other natural brominated compounds, to get a clearer picture of the origin. Additionally, using high-resolution mass spectrometry (HRMS) can provide more precise molecular weight information, allowing for better differentiation between compounds with similar structures but originating from different sources.
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